Picomolar LSD1 Inhibitory Potency from the 5-Fluoro-3-methyl Scaffold vs. a Regioisomeric Matched Pair
In a direct matched molecular pair comparison from patent US20240216357, the compound incorporating the 5-fluoro-3-methylbenzo[d]isoxazole fragment (Example 71) demonstrated a 41% greater inhibitory potency against LSD1 enzyme activity compared to its 6-fluoro-3-methyl regioisomer (Example 209) [1] [2]. This head-to-head quantitative difference highlights that the 5-fluoro substitution pattern is not interchangeable with other positions on the benzo[d]isoxazole ring when aiming for sub-nanomolar target engagement.
| Evidence Dimension | LSD1 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.300 nM (fragment present in Example 71) [1] |
| Comparator Or Baseline | IC50 = 0.507 nM (6-fluoro-3-methyl regioisomer, Example 209) [2] |
| Quantified Difference | 0.207 nM difference; ~41% more potent for the target compound's scaffold. |
| Conditions | HTRF technology assay evaluating LSD1 enzyme activity inhibition. |
Why This Matters
For procurement in LSD1 inhibitor research, this data proves that the 5-fluoro-3-methyl isomer provides a quantifiable potency advantage over its closely related 6-fluoro-3-methyl analog, directly impacting lead candidate profiles.
- [1] BindingDB BDBM683123, 2-(4-aminopiperidin-1-yl)-4-(4-cyano-3-fluorophenyl)-5-(5-fluoro-3-methylbenzo[d]isoxazol-6-yl)nicotinonitrile::US20240216357, Example 71. Affinity Data: IC50 0.300 nM. View Source
- [2] BindingDB BDBM683252, 4-(5-(3-amino-8-azabicyclo[3.2.1]octan-8-carbonyl)-2-(6-fluoro-3-methylbenzo[d]isoxazol-7-yl)thiophen-3-yl)-2-fluorobenzonitrile hydrochloride::US20240216357, Example 209. Affinity Data: IC50 0.507 nM. View Source
